4-(4-Methylthiazol-5-yl)benzonitrile
Overview
Description
4-(4-Methylthiazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Intermediate in HIV-1 Inhibitors Synthesis :
- 4-(4-Methylthiazol-5-yl)benzonitrile derivatives serve as important intermediates in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Synthesis of Antimicrobial Agents :
- Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which include this compound, have been synthesized and evaluated for their antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Antiviral and Antimicrobial Activities :
- Certain derivatives have been synthesized for their biological interest and evaluated for antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity, showing promising results (R. C. Krishna Reddy et al., 2013).
Electrochemiluminescent Devices :
- Molecules based on (-1-cyanovinyl)benzonitrile, a related compound, have been studied for their application in nonlinear optical (NLO) properties and electrochemiluminescent devices (Mydlova et al., 2020).
Antioxidant Additives for Lubricating Oils :
- Some derivatives have been synthesized and evaluated as antioxidant additives for Egyptian lubricating oils (Amer et al., 2011).
Anticancer Activity :
- A study on a ruthenium(II) polypyridine complex bearing 4-(1H-tetrazol-5-yl)benzonitrile, a similar compound, indicated potential applications in anticancer treatments (Stagni et al., 2006).
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUDLMVWBUGLDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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